

Application Notes and Protocols for the Deprotection of TNA-Containing Oligonucleotides

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Compound of Interest

Compound Name: DMTr-TNA-U-amidite

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Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.^[1] Its unique threose sugar backbone, which differs from the ribose or deoxyribose found in RNA and DNA, imparts remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.^[1] The synthesis of TNA-containing oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry, analogous to standard DNA and RNA synthesis.^[2] Following synthesis, a critical step is the removal of protecting groups from the nucleobases and the phosphate backbone, a process known as deprotection. This application note provides detailed protocols for the deprotection of TNA-containing oligonucleotides, including standard methods and a discussion of orthogonal strategies for more complex, modified oligonucleotides.

Standard Deprotection Protocols

The choice of deprotection strategy is dictated by the protecting groups used during synthesis. For standard TNA oligonucleotides, where the exocyclic amines of adenine, cytosine, and guanine are protected by acyl groups (e.g., benzoyl, isobutyryl), cleavage from the solid

support and removal of these protecting groups can be achieved simultaneously using basic reagents.

Method 1: Concentrated Ammonium Hydroxide

A widely used and effective method for the deprotection of TNA oligonucleotides involves treatment with concentrated ammonium hydroxide at an elevated temperature. This single-step procedure cleaves the oligonucleotide from the solid support and removes the base-protecting groups.

Experimental Protocol:

- Transfer the solid support containing the synthesized TNA oligonucleotide to a 2 mL screw-cap vial.
- Add 1.5 mL of 28% aqueous ammonium hydroxide to the vial.
- Securely cap the vial and place it in a heating block or oven at 55°C for 18 hours.^[3]
- After incubation, allow the vial to cool to room temperature.
- Carefully open the vial in a fume hood.
- Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
- To remove the ammonia, concentrate the solution to dryness using a centrifugal vacuum concentrator.
- Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile, nuclease-free water or 1x TE buffer) for quantification and downstream applications.

Method 2: Ammonium Hydroxide/Methylamine (AMA)

For a more rapid deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be utilized. This reagent significantly reduces the deprotection time compared to using ammonium hydroxide alone.^[4] While this protocol is well-established for DNA and RNA, it is also applicable to TNA oligonucleotides with standard protecting groups.

Experimental Protocol:

- Prepare the AMA reagent by mixing equal volumes of 28% aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood. Caution: This mixture is volatile and corrosive.
- Transfer the solid support with the synthesized TNA oligonucleotide to a 2 mL screw-cap vial.
- Add 1.5 mL of the freshly prepared AMA solution to the vial.
- Securely cap the vial and incubate at 65°C for 10-15 minutes.
- Allow the vial to cool to room temperature.
- Carefully open the vial in a fume hood.
- Transfer the supernatant to a new microcentrifuge tube.
- Concentrate the solution to dryness using a centrifugal vacuum concentrator.
- Resuspend the deprotected TNA oligonucleotide in a suitable buffer.

Summary of Standard Deprotection Conditions

Deprotection Reagent	Temperature	Time	Key Considerations
28% Ammonium Hydroxide	55°C	18 hours	A reliable and standard method. Longer incubation time required.
AMA (NH ₄ OH/MeNH ₂ , 1:1)	65°C	10-15 minutes	Significantly faster deprotection. Requires careful handling due to volatility. May cause transamination of cytosine if benzoyl-protected dC is used; acetyl-protected dC is recommended.

Orthogonal Deprotection Strategy for Modified TNA Oligonucleotides

For TNA oligonucleotides that contain sensitive modifications or require site-specific manipulation, an orthogonal deprotection strategy is necessary. This approach involves the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific parts of the molecule while others remain protected.

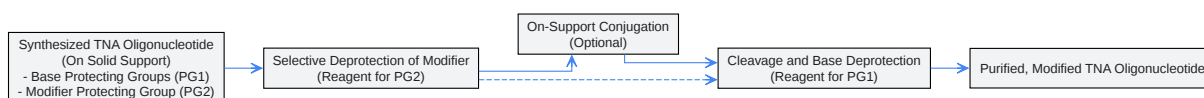
A hypothetical scenario involves a TNA oligonucleotide synthesized with standard base-protecting groups and a functional moiety (e.g., a fluorophore or a linker) attached via a linker that is labile to a different set of deprotection conditions. For instance, the bases could be protected with groups removable by ammonia (base-labile), while the modifier is protected with a group removable under non-basic conditions.

Conceptual Workflow for Orthogonal Deprotection:

- **Selective Deprotection of the Modifier:** The solid-support-bound TNA oligonucleotide is first treated with a specific reagent to remove the protecting group from the modification, leaving

the base-protecting groups intact.

- **On-Support Chemistry (Optional):** With the modifier's functional group now exposed, further chemical reactions can be performed while the oligonucleotide is still attached to the solid support.
- **Cleavage and Base Deprotection:** The oligonucleotide is then treated with a standard basic reagent (e.g., ammonium hydroxide or AMA) to cleave it from the support and remove the protecting groups from the nucleobases.



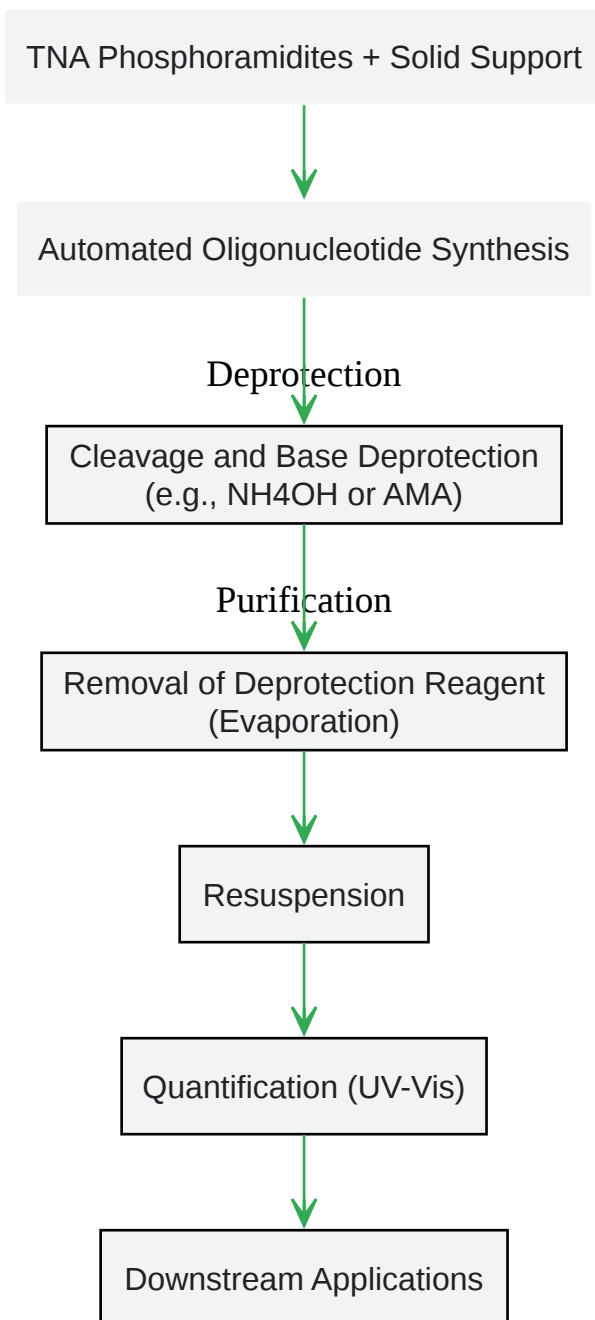
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Caption: Orthogonal deprotection workflow for a modified TNA oligonucleotide.

Deprotection Workflow Diagram

The general workflow for the deprotection and initial purification of a TNA oligonucleotide synthesized by solid-phase phosphoramidite chemistry is illustrated below.

Solid-Phase Synthesis



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